Cas no 92829-76-0 (2H-Pyran, 3-(bromomethyl)-5,6-dihydro-)

Technical Introduction: 2H-Pyran, 3-(bromomethyl)-5,6-dihydro-, is a brominated dihydropyran derivative with significant utility in organic synthesis. The presence of a reactive bromomethyl group at the 3-position makes it a versatile intermediate for nucleophilic substitution reactions, enabling the introduction of functionalized pyran scaffolds into target molecules. Its partially saturated pyran ring offers stability while retaining reactivity for further transformations, such as cyclizations or cross-coupling reactions. This compound is particularly valuable in medicinal chemistry and materials science for constructing heterocyclic frameworks. High purity and well-defined reactivity ensure consistent performance in synthetic applications. Proper handling under inert conditions is recommended due to the lability of the bromomethyl group.
2H-Pyran, 3-(bromomethyl)-5,6-dihydro- structure
92829-76-0 structure
Product Name:2H-Pyran, 3-(bromomethyl)-5,6-dihydro-
CAS No:92829-76-0
MF:C6H9BrO
MW:177.039061307907
CID:4331777
PubChem ID:86099829
Update Time:2025-10-29

2H-Pyran, 3-(bromomethyl)-5,6-dihydro- Chemical and Physical Properties

Names and Identifiers

    • 2H-Pyran, 3-(bromomethyl)-5,6-dihydro-
    • 5-(bromomethyl)-3,6-dihydro-2H-pyran
    • EN300-4276504
    • 92829-76-0
    • AT40850
    • Inchi: 1S/C6H9BrO/c7-4-6-2-1-3-8-5-6/h2H,1,3-5H2
    • InChI Key: OIQFFXBBENNDKD-UHFFFAOYSA-N
    • SMILES: C1OCCC=C1CBr

Computed Properties

  • Exact Mass: 175.98368Da
  • Monoisotopic Mass: 175.98368Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 98.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 9.2Ų

2H-Pyran, 3-(bromomethyl)-5,6-dihydro- Pricemore >>

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Additional information on 2H-Pyran, 3-(bromomethyl)-5,6-dihydro-

3-(Bromomethyl)-5,6-dihydro-2H-pyran (CAS No. 92829-76-0): A Comprehensive Overview

3-(Bromomethyl)-5,6-dihydro-2H-pyran, also known by its CAS registry number 92829-76-0, is a heterocyclic organic compound with a pyran ring system. This compound belongs to the broader class of brominated pyrans, which have garnered significant attention in recent years due to their versatile applications in organic synthesis and material science. The structure of 3-(bromomethyl)-5,6-dihydro-2H-pyran features a six-membered ring with one oxygen atom and a bromomethyl group attached at the 3-position, along with two hydrogen atoms at the 5 and 6 positions, contributing to its dihydro nature.

The synthesis of 3-(bromomethyl)-5,6-dihydro-2H-pyran typically involves multi-step reactions, often starting from simple precursors like aldehydes or ketones. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and enhancing purity. For instance, researchers have explored the use of transition metal catalysts to facilitate the formation of the pyran ring system under mild conditions.

One of the most notable applications of 3-(bromomethyl)-5,6-dihydro-2H-pyran is in the field of polymer chemistry. The bromomethyl group serves as a reactive site for polymerization reactions, allowing the formation of novel polymeric materials with tailored properties. These materials exhibit improved mechanical strength and thermal stability, making them suitable for use in high-performance composites and advanced coatings.

In addition to its role in polymer synthesis, 3-(bromomethyl)-5,6-dihydro-2H-pyran has found applications in drug delivery systems. Its ability to undergo controlled cleavage under specific conditions makes it an ideal candidate for designing stimuli-responsive drug carriers. Recent studies have demonstrated its potential in delivering anticancer drugs with enhanced targeting efficiency and reduced side effects.

The electronic properties of 3-(bromomethyl)-5,6-dihydro-2H-pyran also make it a promising material for optoelectronic devices. Its conjugated system facilitates efficient charge transport, which is crucial for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells. Researchers are actively exploring ways to optimize its electronic characteristics through functionalization and doping techniques.

From an environmental standpoint, 3-(bromomethyl)-5,6-dihydro-2H-pyran has been studied for its biodegradability and eco-friendly synthesis pathways. Green chemistry approaches, such as using renewable feedstocks and enzymatic catalysts, have been employed to reduce the environmental footprint of its production processes.

In conclusion, 3-(bromomethyl)-5,6-dihydro-2H-pyran (CAS No. 92829-76-0) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and reactivity continue to drive innovative research directions, positioning it as a key player in modern material science and organic synthesis.

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